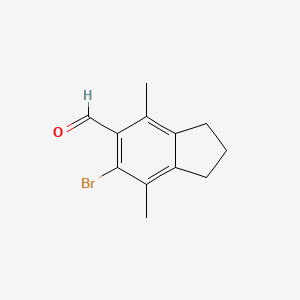
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with a complex structure. It belongs to the family of indene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by the presence of a bromine atom, two methyl groups, and a carbaldehyde group attached to the indene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,7-dimethyl-2,3-dihydro-1H-indene. The bromination reaction is carried out using bromine in the presence of a suitable solvent like carbon tetrachloride or chloroform. The resulting bromo compound is then subjected to formylation to introduce the carbaldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia (NH3) or an alkyl group using an alkyl halide.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: NH3 in ethanol or alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carboxylic acid.
Reduction: 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-methanol.
Substitution: 6-Amino-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde or 6-Alkyl-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde.
Scientific Research Applications
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the bromine atom and the carbaldehyde group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-2,3-dihydro-1H-indene: Lacks the bromine and carbaldehyde groups, making it less reactive in certain chemical reactions.
6-Bromo-2,3-dihydro-1H-indene-5-carbaldehyde: Similar structure but without the methyl groups, which can affect its chemical properties and reactivity.
4,7-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde:
Uniqueness
6-Bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde is unique due to the combination of the bromine atom, methyl groups, and carbaldehyde group. This combination imparts distinct chemical properties, making it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
88632-95-5 |
|---|---|
Molecular Formula |
C12H13BrO |
Molecular Weight |
253.13 g/mol |
IUPAC Name |
6-bromo-4,7-dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde |
InChI |
InChI=1S/C12H13BrO/c1-7-9-4-3-5-10(9)8(2)12(13)11(7)6-14/h6H,3-5H2,1-2H3 |
InChI Key |
GHEXPLHVKLPVID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=C(C(=C1C=O)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















